molecular formula C13H16O2 B1323629 4-(3-Acetoxyphenyl)-2-methyl-1-butene CAS No. 890097-84-4

4-(3-Acetoxyphenyl)-2-methyl-1-butene

Cat. No.: B1323629
CAS No.: 890097-84-4
M. Wt: 204.26 g/mol
InChI Key: LPYKXEMCHBUJJK-UHFFFAOYSA-N
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Description

4-(3-Acetoxyphenyl)-2-methyl-1-butene is an organic compound that features an acetoxy group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetoxyphenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the esterification of 3-hydroxyacetophenone with acetic anhydride to form 3-acetoxyacetophenone. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and Wittig reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields saturated hydrocarbons.

    Substitution: Forms various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Acetoxyphenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical pathways. The phenyl ring and butene chain contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyphenyl)-2-methyl-1-butene: Similar structure but with a hydroxy group instead of an acetoxy group.

    4-(3-Methoxyphenyl)-2-methyl-1-butene: Contains a methoxy group in place of the acetoxy group.

    4-(3-Acetoxyphenyl)-1-butene: Lacks the methyl group on the butene chain.

Uniqueness

4-(3-Acetoxyphenyl)-2-methyl-1-butene is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

[3-(3-methylbut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)7-8-12-5-4-6-13(9-12)15-11(3)14/h4-6,9H,1,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYKXEMCHBUJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641200
Record name 3-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-84-4
Record name Phenol, 3-(3-methyl-3-buten-1-yl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methylbut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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